molecular formula C6H11NO2S B13268462 (Cyclopent-1-en-1-yl)methanesulfonamide

(Cyclopent-1-en-1-yl)methanesulfonamide

Cat. No.: B13268462
M. Wt: 161.22 g/mol
InChI Key: ZNLRBYNROQYZBX-UHFFFAOYSA-N
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Description

(Cyclopent-1-en-1-yl)methanesulfonamide is a chemical compound with the molecular formula C6H11NO2S and a molecular weight of 161.22 g/mol . This compound is characterized by a cyclopentene ring attached to a methanesulfonamide group. It is primarily used in research and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopent-1-en-1-yl)methanesulfonamide typically involves the reaction of cyclopentene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(Cyclopent-1-en-1-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction results in amines .

Scientific Research Applications

(Cyclopent-1-en-1-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Cyclopent-1-en-1-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The cyclopentene ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Cyclopent-1-en-1-yl)methanesulfonamide is unique due to its specific combination of a cyclopentene ring and a methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

cyclopenten-1-ylmethanesulfonamide

InChI

InChI=1S/C6H11NO2S/c7-10(8,9)5-6-3-1-2-4-6/h3H,1-2,4-5H2,(H2,7,8,9)

InChI Key

ZNLRBYNROQYZBX-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)CS(=O)(=O)N

Origin of Product

United States

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